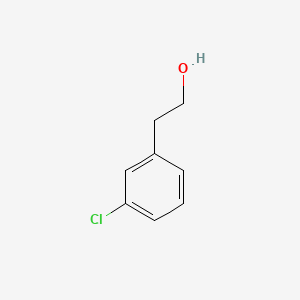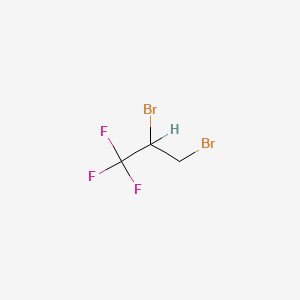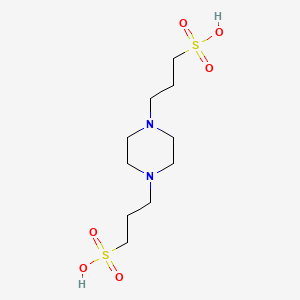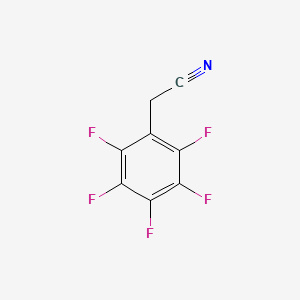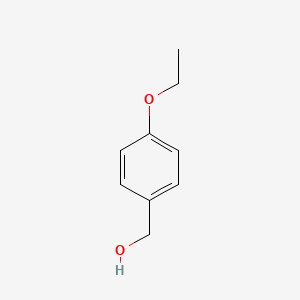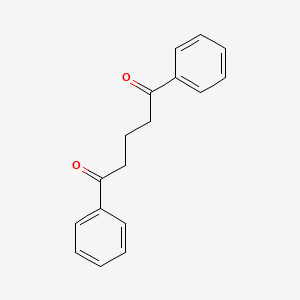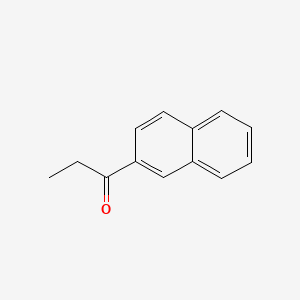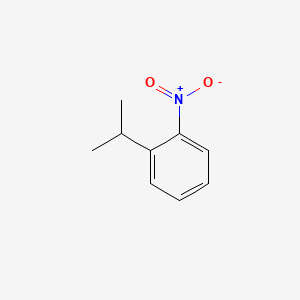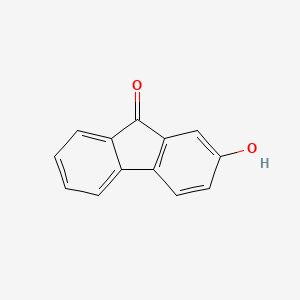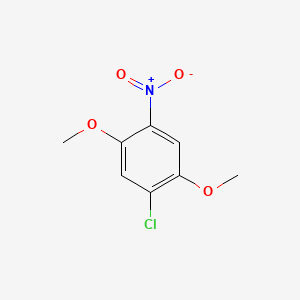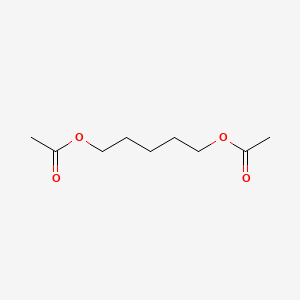
7-Hydroxy-1-tetralone
Descripción general
Descripción
7-Hydroxy-1-tetralone is an organic compound with the molecular formula C10H10O2 and a molecular weight of 162.18 . It is also referred to as 7-Hydroxy-3,4-dihydronaphthalen-1 (2H)-one, 7-hydroxy-3,4-dihydro-2H-naphthalen-1-one, or 7-Hydroxy-3,4-dihydro-1 (2H)-naphthalenone .
Synthesis Analysis
The synthesis of 7-Hydroxy-1-tetralone involves several steps. A study reported an expeditious multi-step continuous-flow strategy for an efficient and highly productive flow synthesis of 7-methoxy-1-tetralone, which is an essential intermediate for the opioid analgesic drug (-)-dezocine . Another study presented the total synthesis of natural products bearing the 1-tetralone subunit, highlighting key transformations for the synthesis of 1-tetralone .Molecular Structure Analysis
The molecular structure of 7-Hydroxy-1-tetralone consists of a cyclohexanone ring fused with a benzene ring . The compound has a molecular formula of C10H10O2 and a molecular weight of 162.19 .Chemical Reactions Analysis
7-Hydroxy-1-tetralone can undergo various chemical reactions. For instance, an organic photocatalyst 4CzIPN, visible light, and N-(acyloxy)phthalimides as radical precursors enable an intramolecular arene alkylation reaction . This reaction provides a diverse set of fused, partially saturated cores which are of high interest in synthetic and medicinal chemistry .Physical And Chemical Properties Analysis
7-Hydroxy-1-tetralone is a solid at 20°C . It has a melting point of 164.0 to 168.0 °C and a boiling point of 215 °C/12 mmHg . The compound appears as a white to gray to brown powder or crystal .Aplicaciones Científicas De Investigación
Synthesis of Opioid Analgesics
7-Hydroxy-1-tetralone is a crucial intermediate in the synthesis of opioid analgesics like (-)-Dezocine . The compound’s ability to undergo efficient multi-step reactions makes it valuable for continuous-flow synthesis, which offers advantages such as reduced reaction time and higher yields compared to traditional batch processes .
Natural Product Synthesis
The tetralone subunit, found in 7-Hydroxy-1-tetralone, is a common structural motif in natural products. It serves as a key scaffold for developing new drugs targeting various biological endpoints. The synthesis of natural products containing the tetralone subunit is a significant area of research, with applications in creating bioactive compounds like steroids and prostaglandin analogs .
Analytical Chemistry
In analytical chemistry, 7-Hydroxy-1-tetralone is used as an internal standard during the HPLC determination of certain compounds in human urine . Its stability and detectability make it an excellent choice for accurate quantification in complex biological matrices.
Fluorescent Labeling
This compound also finds application as a fluorescent labeling reagent during the microdetection of glycosphingolipids on TLC plates . Its fluorescent properties allow for the sensitive detection of these important biomolecules.
Synthesis of Benzazepine Derivatives
7-Hydroxy-1-tetralone is utilized in the synthesis of 1,2,3,4-tetrahydro-5H-1-benzazepine-quinone derivatives . These derivatives are of interest due to their potential pharmacological activities and as intermediates in organic synthesis.
Chiral Oxathiane Synthesis
The compound is also involved in the synthesis of new chiral oxathiane, which are valuable in the creation of asymmetric catalysts and in the pharmaceutical industry for the development of enantioselective drugs .
Safety And Hazards
7-Hydroxy-1-tetralone is classified as hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
7-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFSAJZSDNYVCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341263 | |
| Record name | 7-Hydroxy-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-1-tetralone | |
CAS RN |
22009-38-7 | |
| Record name | 3,4-Dihydro-7-hydroxy-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22009-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying 3-amino-2,2-dimethyltetralin analogs in the context of opioid receptors?
A1: 3-amino-2,2-dimethyltetralin serves as a structural scaffold for developing novel opioid receptor ligands. By modifying this core structure, researchers aim to create compounds with improved pharmacological profiles, such as enhanced potency, selectivity for specific opioid receptor subtypes (mu, kappa, delta), and reduced side effects. The two analogs discussed in the research, 3-dimethylamino-2,2-dimethyl-7-hydroxy-1-tetralone (Compound J) and 3-dimethylamino-2,2-dimethyl-7-hydroxy-1-tetralol (MRSAL), exemplify this approach. [, ]
Q2: How do Compound J and MRSAL, the two 7-hydroxy-1-tetralone analogs, differ in their interaction with opioid receptors?
A2: Studies using the electrically driven guinea pig ileum longitudinal muscle preparation (GPI) revealed distinct opioid receptor activities for Compound J and MRSAL. [, ] Compound J exhibited opioid agonist activity, demonstrating a preference for mu opioid receptors. [, ] Conversely, MRSAL functioned as an opioid antagonist, displaying minimal selectivity for either mu or kappa receptors. [, ] This difference in activity highlights how subtle structural modifications to the 7-hydroxy-1-tetralone scaffold can significantly impact opioid receptor interactions and downstream effects.
Q3: Beyond potential pharmaceutical applications, how else is 7-hydroxy-1-tetralone utilized in chemical synthesis?
A3: 7-Hydroxy-1-tetralone serves as a valuable building block in synthesizing more complex molecules. For example, it can react with o-dichlorobenzene in the presence of aluminum halides to yield various dichlorophenyl-substituted 7-hydroxy-1-tetralones. [] These resulting compounds could hold potential as pharmacologically active agents or intermediates for synthesizing other valuable chemicals.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


